
2,6-Dichloro-4-(dimethylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(dimethylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to the benzene ring, along with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(dimethylamino)benzoic acid typically involves the chlorination of 4-(dimethylamino)benzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 2 and 6 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
2,6-Dichloro-4-(dimethylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group and chlorine atoms can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzoic acid: Lacks the chlorine atoms, leading to different chemical properties and reactivity.
2,6-Dichlorobenzoic acid: Lacks the dimethylamino group, affecting its biological activity and applications.
2,4-Dichloro-4-(dimethylamino)benzoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2,6-Dichloro-4-(dimethylamino)benzoic acid is unique due to the specific positioning of the chlorine atoms and the dimethylamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC名 |
2,6-dichloro-4-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(2)5-3-6(10)8(9(13)14)7(11)4-5/h3-4H,1-2H3,(H,13,14) |
InChIキー |
RZGFYXOQUKHYQA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


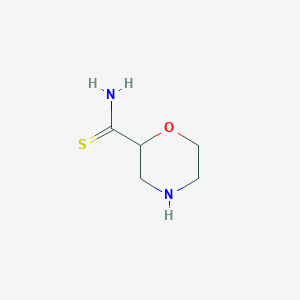
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
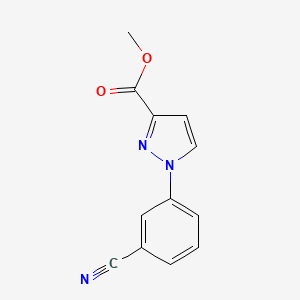
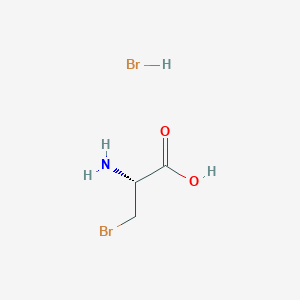
![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
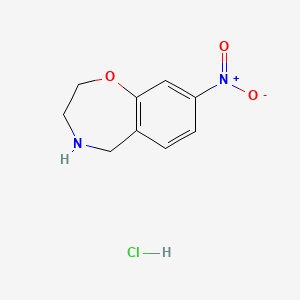
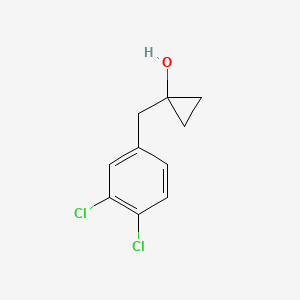
![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)

![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
